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molecular formula C9H9NO4 B189049 2,6-Dimethyl-3-nitrobenzoic acid CAS No. 6307-70-6

2,6-Dimethyl-3-nitrobenzoic acid

Cat. No. B189049
M. Wt: 195.17 g/mol
InChI Key: GOGALNMBJIGJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008229

Procedure details

To a solution of 2,6-dimethylbenzoic acid (20 g) in conc. sulfuric acid (100 ml) was dropwise added under ice-cooling a mixture of 70% nitric acid and conc. sulfuric acid (21.6 ml), which was prepared by dropwise adding conc. sulfuric acid (10.8 ml) to 70% nitric acid (15.1 ml) under ice-cooling, and the mixture was stirred for 1 hour at the same temperature. Ice-water was added to the reaction mixture, and the resulting precipitates were filtered off. The filtrate was concentrated, and the residue was purified by flash chromatography (dichloromethane:methanol=20:1 including 1% acetic acid) to give 2,6-dimethyl-3-nitrobenzoic acid (7.0 g) as a colorless crystal.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.1 mL
Type
reactant
Reaction Step Four
Quantity
10.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:10]([N+:12]([O-:14])=[O:13])=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
21.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
15.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10.8 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (dichloromethane:methanol=20:1 including 1% acetic acid)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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